An In-depth Technical Guide to 6-Bromo-2-nitropyridin-3-ol (CAS: 443956-08-9)
An In-depth Technical Guide to 6-Bromo-2-nitropyridin-3-ol (CAS: 443956-08-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromo-2-nitropyridin-3-ol, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, plausible synthetic routes, and its application in the development of biologically active molecules, with a focus on its role as a precursor to novel bacterial topoisomerase inhibitors.
Compound Properties and Specifications
6-Bromo-2-nitropyridin-3-ol is a functionalized pyridine derivative.[1] Its structure, featuring a bromine atom, a nitro group, and a hydroxyl group, makes it a versatile intermediate for further chemical modifications.[1] The nitroaromatic nature of the compound necessitates careful handling due to potential explosive properties, especially when heated.[1]
Table 1: Chemical and Physical Properties of 6-Bromo-2-nitropyridin-3-ol
| Property | Value | Source |
| CAS Number | 443956-08-9 | [2] |
| Molecular Formula | C₅H₃BrN₂O₃ | [2] |
| Molecular Weight | 218.99 g/mol | [2] |
| IUPAC Name | 6-bromo-2-nitropyridin-3-ol | [2] |
| Synonyms | 6-Bromo-3-hydroxy-2-nitropyridine, 6-bromo-2-nitro-3-pyridinol | [2] |
| Canonical SMILES | C1=CC(=NC(=C1O)--INVALID-LINK--[O-])Br | [2] |
| InChI Key | GSGNTVQLHGOEMB-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | Commercially available |
| Purity | Typically ≥95% | Commercially available |
| Storage | Inert atmosphere, room temperature | Commercially available |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Code | Source |
| Harmful if swallowed | H302 | [2] |
| Harmful in contact with skin | H312 | [2] |
| Causes skin irritation | H315 | [2] |
| Causes serious eye irritation | H319 | [2] |
| Harmful if inhaled | H332 | [2] |
| May cause respiratory irritation | H335 | [2] |
| Pictogram | Irritant | [2] |
Synthesis and Experimental Protocols
Plausible Synthesis Protocol: Nitration of 6-Bromopyridin-3-ol
This protocol describes a potential method for the synthesis of 6-Bromo-2-nitropyridin-3-ol starting from 6-Bromopyridin-3-ol.
Materials:
-
6-Bromopyridin-3-ol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid in an ice bath to 0-5 °C.
-
Addition of Starting Material: Slowly add 6-Bromopyridin-3-ol (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete.
-
Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 6-Bromo-2-nitropyridin-3-ol.
Caption: Plausible synthesis workflow for 6-Bromo-2-nitropyridin-3-ol.
Applications in Drug Discovery
6-Bromo-2-nitropyridin-3-ol serves as a valuable reagent for the synthesis of novel therapeutic agents.[3] It has been identified as a key intermediate for the preparation of oxabicyclooctane-linked bacterial topoisomerase inhibitors, which are being investigated as broad-spectrum antibacterial agents.[3]
Application Protocol: Synthesis of a Topoisomerase Inhibitor Precursor
This protocol outlines a general procedure for the O-alkylation of 6-Bromo-2-nitropyridin-3-ol, a key step in the synthesis of more complex biologically active molecules.
Materials:
-
6-Bromo-2-nitropyridin-3-ol
-
Alkyl Halide (e.g., a protected oxabicyclooctane derivative with a leaving group)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 6-Bromo-2-nitropyridin-3-ol (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Caption: General workflow for the alkylation of 6-Bromo-2-nitropyridin-3-ol.
Biological Activity and Signaling Pathways
The derivatives of 6-Bromo-2-nitropyridin-3-ol are being investigated for their potential as novel bacterial topoisomerase inhibitors (NBTIs).[3] Bacterial topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial drugs.[4][5] NBTIs function by binding to a site on the enzyme-DNA complex that is distinct from that of fluoroquinolones, allowing them to circumvent existing resistance mechanisms.[4]
Mechanism of Action: Topoisomerase Inhibition
The general mechanism of topoisomerase inhibitors involves the stabilization of a transient enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.
Caption: Simplified signaling pathway of bacterial topoisomerase inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the potential of novel compounds derived from 6-Bromo-2-nitropyridin-3-ol as therapeutic agents, their cytotoxicity against mammalian cell lines is often evaluated. The MTT assay is a standard colorimetric method for this purpose.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) can then be calculated.
References
- 1. chembk.com [chembk.com]
- 2. 6-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 21873808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [chemicalbook.com]
- 4. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo-2-nitro-pyridin-3-ol | 443956-08-9 [amp.chemicalbook.com]
